molecular formula C9H6Cl3N3O B1266990 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one CAS No. 27241-31-2

3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one

Cat. No. B1266990
CAS RN: 27241-31-2
M. Wt: 278.5 g/mol
InChI Key: FOGGKKWSFIESMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one derivatives and related compounds often involves multi-component reactions, where different starting materials are combined to form complex structures. For instance, the synthesis of related pyrazoline derivatives has been achieved through one-pot, three-component methods, involving condensation reactions in aqueous media or using specific catalysts like trichloroacetic acid or ceric sulfate for efficient yields (Ahadi, Mirzaei, & Bazgir, 2010; Karimi-Jaberi, Shams, & Pooladian, 2013).

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives, including those similar to 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one, has been extensively studied through X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecules, highlighting the dihedral angles between different rings and the presence of intermolecular hydrogen bonding which influences the crystal packing and stability of these compounds (Jasinski et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one and its analogs can lead to a variety of derivatives, showcasing the compound's reactivity towards different reagents. For instance, reactions with benzylidenemalononitrile, triethyl orthoformate, and various halides have been explored to obtain oxopyrazolinylpyridines and related compounds, indicating the versatility of the pyrazoline core in synthetic chemistry (Ahmed et al., 2002).

Scientific Research Applications

  • Synthesis and Characterization of Complex Molecules:

    • 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one has been used in the synthesis of metal complexes, characterized by spectroscopic methods. These complexes exhibit potential for pharmacological activities like analgesic, anti-inflammatory, and antipyretic properties (Otuokere, Alisa, & Nwachukwu, 2015).
    • This compound is also involved in the formation of pyrazoline-based heterocyclic dyes, useful as organic fluorescent markers for labeling biomolecules containing an amino group, significantly aiding in analytical methods like HPLC analysis (Varghese et al., 2016).
  • Crystal Structure Analysis:

    • Studies on the crystal structure of derivatives of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one, such as 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, have been conducted to understand their molecular geometry and intermolecular interactions, which are crucial in the design of new molecules (Jasinski et al., 2008).
  • Antimicrobial and Anticancer Properties:

    • Derivatives of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one have shown promising results in antimicrobial and anticancer studies. For instance, novel pyrazole derivatives with antimicrobial and anticancer potentials have been synthesized and evaluated for their efficacy (Hafez, El-Gazzar, & Al-Hussain, 2016).
    • Similarly, certain 4-aminomethylidene derivatives obtained from this compound have demonstrated antiproliferative activity against human breast cancer cell lines, contributing to cancer research (Marković et al., 2011).
  • Insecticidal Activity:

    • Research has been conducted on the synthesis of novel derivatives that exhibit insecticidal activity, highlighting the potential of this compound in agricultural applications (Yagi et al., 1999).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-amino-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3N3O/c10-4-1-5(11)9(6(12)2-4)15-8(16)3-7(13)14-15/h1-2H,3H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGGKKWSFIESMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885385
Record name 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)-
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Molecular Weight

278.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one

CAS RN

27241-31-2
Record name 1-(2,4,6-Trichlorophenyl)-3-amino-5-pyrazolone
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Record name 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)-
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Record name 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)-
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Record name 3-amino-1-(2,4,6-trichlorophenyl)-5-pyrazolone
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